molecular formula C16H16O4 B14657536 4-Ethoxyphenyl 4-methoxybenzoate CAS No. 50649-24-6

4-Ethoxyphenyl 4-methoxybenzoate

Cat. No.: B14657536
CAS No.: 50649-24-6
M. Wt: 272.29 g/mol
InChI Key: CNDHOHCPYLBAKS-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H16O4 It is an ester formed from the reaction between 4-ethoxyphenol and 4-methoxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl 4-methoxybenzoate typically involves the esterification reaction between 4-ethoxyphenol and 4-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Ethoxyphenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The phenyl rings can interact with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl 4-ethoxybenzoate: Similar structure but with reversed positions of the ethoxy and methoxy groups.

    4-Hydroxyphenyl 4-methoxybenzoate: Contains a hydroxyl group instead of an ethoxy group.

    4-Ethoxyphenyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

4-Ethoxyphenyl 4-methoxybenzoate is unique due to its specific arrangement of ethoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

50649-24-6

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(4-ethoxyphenyl) 4-methoxybenzoate

InChI

InChI=1S/C16H16O4/c1-3-19-14-8-10-15(11-9-14)20-16(17)12-4-6-13(18-2)7-5-12/h4-11H,3H2,1-2H3

InChI Key

CNDHOHCPYLBAKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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